Acide 1,8-naphtyridine-2-carboxylique

Vue d'ensemble

Description

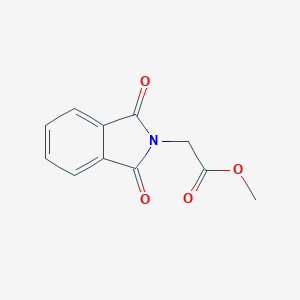

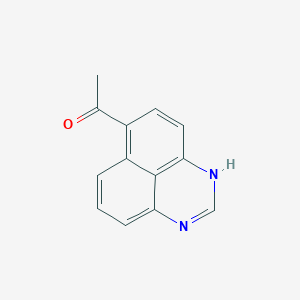

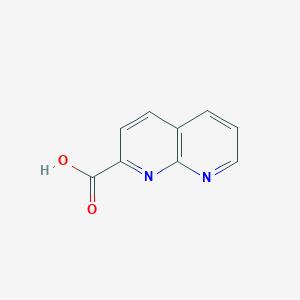

1,8-Naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.

The exact mass of the compound 1,8-Naphthyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,8-Naphthyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Naphthyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antibactériens

Des dérivés de la 1,8-naphtyridine, y compris ceux avec un groupement acide carboxylique, ont été rapportés comme présentant une activité antibactérienne significative. Des composés tels que les acides 1-éthyl-1,4-dihydro-4-oxo-1,8-naphtyridine-3-carboxyliques ont montré une efficacité antibactérienne in vivo .

Effets bronchodilatateurs

Certains composés de la 1,8-naphtyridine ont démontré des effets bronchodilatateurs prometteurs dans des modèles animaux, ce qui pourrait être bénéfique pour le traitement des affections respiratoires .

Chimie de coordination

En chimie de coordination, la 1,8-naphtyridine agit comme un ligand binucléant en raison de ses centres azotés flanquants. Cette propriété est utile pour créer des structures complexes de ligands métalliques .

Méthodes de synthèse

Les progrès récents dans la synthèse des 1,8-naphtyridines comprennent les réactions multicomposants et les stratégies vertes. Ces méthodes sont essentielles pour produire ces composés de manière efficace et durable .

Réactivité et applications

La réactivité des 1,8-naphtyridines avec divers réactifs et leurs applications dans les oxydations, les réductions, les réactions de couplage croisé et les formations de complexes métalliques sont des domaines de recherche active .

Propriétés antimicrobiennes

Les hétérocycles contenant de l'azote comme les dérivés de la 1,8-naphtyridine ont montré d'excellentes propriétés antimicrobiennes contre les souches bactériennes multirésistantes. Cela améliore l'utilisation potentielle de ces composés dans la lutte contre la résistance aux antibiotiques .

Mécanisme D'action

Target of Action

1,8-Naphthyridine-2-carboxylic acid and its derivatives primarily target the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as the first line of defense against pathogens .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. It suppresses the production of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α, and interleukin-6 . This suppression is achieved by attenuating the levels of inducible NO synthase and cyclooxygenase 2 in cells .

Biochemical Pathways

The compound affects the TLR4/MyD88/NF-κB signaling pathway . It suppresses the generation of intracellular reactive oxygen species (ROS) and inhibits the nuclear translocation of nuclear factor-κB (NF-κB) through the inhibition of inhibitor kappa Bα phosphorylation . This leads to a reduction in the expressions of TLR4 and MyD88 .

Result of Action

The compound exhibits anti-inflammatory and anti-migratory activities in cells . By suppressing ROS and the TLR4/MyD88/NF-κB signaling pathway, it can potentially mitigate inflammatory responses and cell migration involved in various disorders .

Propriétés

IUPAC Name |

1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLMOXFUCILIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352744 | |

| Record name | 1,8-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215523-34-5 | |

| Record name | 1,8-Naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,8-Naphthyridine-2-carboxylic acid used in the development of metal catalysts?

A1: 1,8-Naphthyridine-2-carboxylic acid can be modified with a pyrazole group to form a ligand that binds to ruthenium(II) ions. This results in water-soluble ruthenium complexes that act as catalysts for hydrogen-transfer reduction reactions of carbonyl compounds in aqueous solutions. []

Q2: Has the interaction between 1,8-Naphthyridine-2-carboxylic acid derivatives and DNA been studied?

A2: Yes, studies have investigated the interaction between thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid (TBNC), a derivative of 1,8-Naphthyridine-2-carboxylic acid, and calf thymus DNA (CT-DNA). Results from UV-Vis spectrophotometry, viscosity measurements, and thermal denaturation analysis suggest that TBNC binds to CT-DNA. [, ]

Q3: What structural modifications of 1,8-Naphthyridine-2-carboxylic acid derivatives have been explored for improving their pharmaceutical properties?

A3: Researchers have investigated the effects of modifications at the amide functionality of an adamantyl 1,8-Naphthyridine-2-carboxylic acid derivative. These studies focused on understanding how structural changes impact biochemical potency, cellular activity, metabolic stability, and solubility. This led to the identification of an adamantyl analogue with improved drug-like properties. []

Q4: Are there efficient synthetic methods for creating diverse 1,8-Naphthyridine-2-carboxylic acid derivatives?

A4: Researchers have successfully employed microwave irradiation to synthesize various derivatives of 1,8-Naphthyridine-2-carboxylic acid. One method involves a multi-step process using readily available starting materials like 2-aminoquinoline. This approach has proven to be efficient, yielding the desired compounds with good purity. [, ]

Q5: What are the potential applications of 1,8-Naphthyridine-2-carboxylic acid derivatives in medicinal chemistry?

A5: Research suggests that 1,8-Naphthyridine-2-carboxylic acid derivatives hold promise as selective inhibitors of JNK (c-Jun N-terminal kinases). Specifically, an adamantyl azaquinolone derivative demonstrated efficacy in preclinical models of inflammation by inhibiting TNF-α. This highlights the potential of these compounds as therapeutic agents for inflammatory diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.